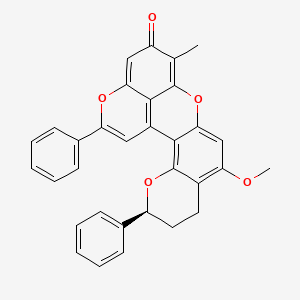
Pagpc
Vue d'ensemble
Description
Pagpc, or poly-γ-glutamic acid, is a polysaccharide found in a variety of bacteria, fungi, and plants. It has been used in various industries and applications, including as a food additive, as a thickener, and as a stabilizer. It is also used in medicine and cosmetic products. In recent years, Pagpc has been studied for its potential applications in biotechnology and biomedical research.
Applications De Recherche Scientifique
Immunology
Pagpc: has been studied for its effects on B lymphocytes, which are crucial components of the immune system. It has been found that Pagpc can influence immunoglobulin synthesis in B lymphocytes . At high concentrations, Pagpc acts similarly to platelet-activating factor (PAF), while at lower concentrations, it functions as a PAF antagonist . This dual role suggests that Pagpc could be an endogenous regulator of PAF effects, particularly in sites of inflammation and allergic reactions .
Cell Biology
Pagpc’s ability to act as a functional antagonist at PAF receptors indicates that it could be used to study receptor desensitization and the mechanisms underlying cellular responses to lipid mediators . This could provide insights into cell signaling pathways and the development of strategies to control inflammatory responses.
Allergy and Clinical Immunology
Pagpc may have implications in allergy and clinical immunology due to its effects on B cells and immunoglobulin production. Research into Pagpc could lead to new treatments for allergic reactions and conditions where the immune system’s response needs to be modulated .
Apoptosis Research
Pagpc has been shown to prevent PAF from rescuing B cells from apoptosis when the B-cell receptor is cross-linked with anti-IgM antibodies . This suggests that Pagpc could be used to study the pathways involved in programmed cell death, which is a fundamental process in development and disease.
Each of these fields presents a unique application of Pagpc, demonstrating its versatility and potential in scientific research. The ability of Pagpc to act as both an agonist and antagonist of PAF suggests a complex regulatory role in various biological processes, making it a compound of significant interest across multiple disciplines.
Dose-dependent agonist and antagonist effects of Pagpc on B lymphocytes
Propriétés
IUPAC Name |
[(2S)-2-acetyloxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H52NO8P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-26(29)32-22-25(35-24(2)28)23-34-36(30,31)33-21-20-27(3,4)5/h25H,6-23H2,1-5H3/t25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPAXRSJGGFVTFM-VWLOTQADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H52NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50232955 | |
| Record name | 1-Palmitoyl-2-acetyl-sn-glycero-3-phosphocholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50232955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
537.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pagpc | |
CAS RN |
84062-61-3 | |
| Record name | 3,5,9-Trioxa-4-phosphapentacosan-1-aminium, 7-(acetyloxy)-4-hydroxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide, (7S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84062-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Palmitoyl-2-acetyl-sn-glycero-3-phosphocholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084062613 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Palmitoyl-2-acetyl-sn-glycero-3-phosphocholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50232955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Pagpc interact with cells and what are the downstream effects?
A1: Pagpc interacts with the platelet-activating factor receptor (PAFR) on B lymphocytes []. This interaction mimics the action of platelet-activating factor (PAF), albeit with lower potency. Upon binding to PAFR, Pagpc triggers a series of intracellular events. This includes an increase in intracellular calcium ion (Ca2+) concentration and the activation of MAP-2 kinase, a key enzyme involved in signal transduction pathways []. These events are crucial for B cell activation and function.
Q2: What is the evidence suggesting that Pagpc might have an autocrine function in B cells?
A2: The study found that two B-lymphoblastoid cell lines, LA350 and HSCE-, synthesized significant amounts of Pagpc []. This, coupled with the observation that Pagpc can activate key signaling pathways in these cells through PAFR, suggests a potential autocrine role for Pagpc in regulating B cell activity. Further research is needed to confirm this hypothesis and elucidate the full extent of Pagpc's role in B cell function and immune response.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



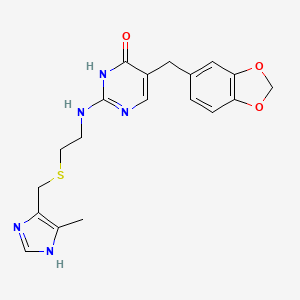

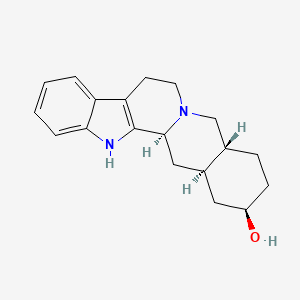

![5-Fluoro-4-hydroxy-1-[5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]pyrimidin-2(1H)-one](/img/structure/B1206823.png)
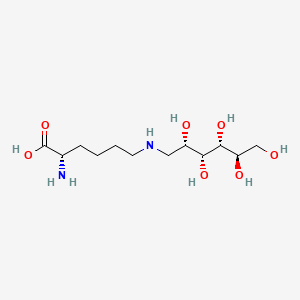


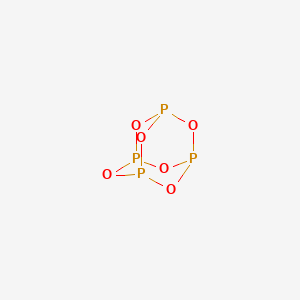
![1-[(2,4-Dichlorophenyl)methoxy]benzotriazole](/img/structure/B1206830.png)

